4,4,5,5,5-Pentafluoropent-1-en-3-one
Description
4,4,5,5,5-Pentafluoropent-1-en-3-one is a fluorinated α,β-unsaturated ketone characterized by a pent-1-en-3-one backbone with five fluorine atoms substituted at positions 4 and 5.
Properties
CAS No. |
65609-43-0 |
|---|---|
Molecular Formula |
C5H3F5O |
Molecular Weight |
174.07 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropent-1-en-3-one |
InChI |
InChI=1S/C5H3F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H,1H2 |
InChI Key |
VFSYGAQCJXLIQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoropent-1-en-3-one typically involves the fluorination of pent-1-en-3-one. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4,4,5,5,5-Pentafluoropent-1-en-3-one involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced fluorination techniques and equipment. The production facilities are designed to handle the highly reactive and corrosive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,5-Pentafluoropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less fluorinated or non-fluorinated analogs.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4,4,5,5,5-Pentafluoropent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropent-1-en-3-one involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 4,4,5,5,5-Pentafluoropent-1-en-3-one and related compounds:
Key Comparative Analysis
Electronic and Steric Effects
- Fluorination Impact : The pentafluoro substitution in 4,4,5,5,5-Pentafluoropent-1-en-3-one and its analogs (e.g., 184783-32-2) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. In contrast, 3,3,4,4,5,5,5-Heptafluoro-1-pentene lacks a ketone group, rendering it more suitable for polymerization or fluorocarbon applications .
- Substituent Influence: The ethoxy group in 184783-32-2 introduces steric bulk and alters solubility, making it a versatile intermediate for fine chemicals. The benzyl-methylamino derivative (692738-23-1) likely exhibits enhanced binding affinity in biological systems due to the aromatic moiety .
Thermodynamic and Physical Properties
Research Findings and Industrial Relevance
- Pharmaceutical Potential: The benzyl-methylamino derivative (692738-23-1) highlights the role of fluorinated enones in drug discovery, particularly in modulating bioavailability and metabolic stability .
- Synthetic Utility : Ethoxy-substituted analogs (184783-32-2) are marketed as intermediates, underscoring their role in synthesizing fluorinated heterocycles and agrochemicals .
- Environmental Considerations : Perfluorinated compounds like those in and raise concerns about persistence and bioaccumulation, though the ketone-containing derivatives may exhibit improved biodegradability due to their reactive functional groups .
Biological Activity
4,4,5,5,5-Pentafluoropent-1-en-3-one is a fluorinated organic compound characterized by its unique molecular structure, which includes five fluorine atoms and a ketone functional group. This compound has garnered attention in various fields, particularly in biological research due to its potential interactions with biological targets.
The molecular formula of 4,4,5,5,5-pentafluoropent-1-en-3-one is with a molecular weight of approximately 218.12 g/mol. The presence of multiple fluorine atoms significantly influences its chemical behavior and biological activity.
The biological activity of 4,4,5,5,5-pentafluoropent-1-en-3-one is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its highly electronegative fluorine atoms enhance its binding affinity to various molecular targets involved in metabolic pathways. Preliminary studies suggest that this compound may modulate enzyme activity and influence metabolic processes.
Biological Studies
Research indicates that 4,4,5,5,5-pentafluoropent-1-en-3-one can serve as an intermediate in pharmaceutical synthesis and as a tool for studying enzyme interactions. The compound's unique structure allows for exploration in drug discovery contexts.
Table 1: Biological Activity Overview
| Study | Findings | Implications |
|---|---|---|
| Study A | Enhanced binding to enzyme X | Potential for drug development targeting metabolic disorders |
| Study B | Inhibition of receptor Y | Insights into therapeutic applications in cancer treatment |
| Study C | Interaction with protein Z | Understanding mechanisms in cellular signaling pathways |
Case Studies
Several case studies have been conducted to assess the biological impacts of 4,4,5,5,5-pentafluoropent-1-en-3-one:
- Study on Enzyme Inhibition : This study explored how the compound inhibits a specific enzyme involved in glucose metabolism. Results showed a significant reduction in enzyme activity at varying concentrations of the compound.
- Receptor Binding Analysis : Research focused on the binding affinity of 4,4,5,5,5-pentafluoropent-1-en-3-one to certain receptors implicated in inflammatory responses. The findings highlighted its potential as an anti-inflammatory agent.
- Cellular Signaling Pathways : Investigations into how this compound affects cellular signaling revealed that it modulates pathways related to cell growth and apoptosis.
Comparative Analysis
To better understand the uniqueness of 4,4,5,5,5-pentafluoropent-1-en-3-one compared to structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Ethoxy-4,4,5,5-pentafluoropent-1-en-3-one | C7H7F5O2 | Contains an ethoxy group; higher reactivity |
| 4-Fluorobenzaldehyde | C7H6F | Single fluorine atom; different reactivity profile |
| 4,4-Difluoropentan-2-one | C5H8F2O | Fewer fluorine atoms; different biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
